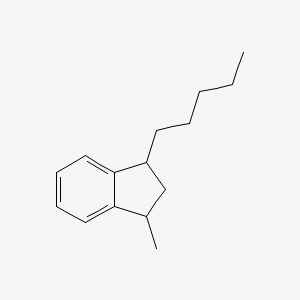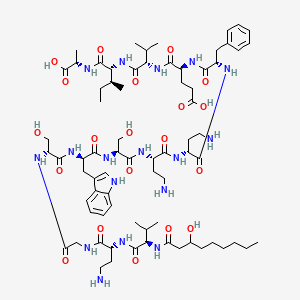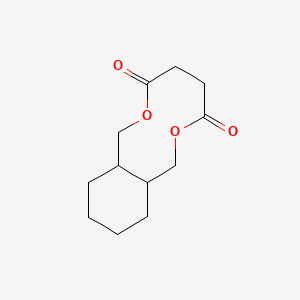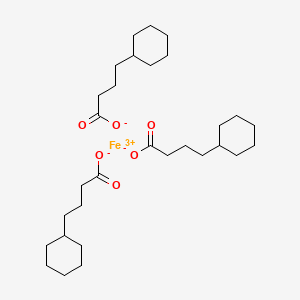
Iron tris(4-cyclohexylbutyrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron tris(4-cyclohexylbutyrate) is a coordination compound with the molecular formula C30H51FeO6. It is composed of three 4-cyclohexylbutyrate ligands coordinated to a central iron ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iron tris(4-cyclohexylbutyrate) typically involves the reaction of iron salts with 4-cyclohexylbutyric acid. A common method includes dissolving iron(III) chloride in an appropriate solvent, followed by the addition of 4-cyclohexylbutyric acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired coordination compound. The product is usually purified by recrystallization.
Industrial Production Methods: Industrial production of iron tris(4-cyclohexylbutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Iron tris(4-cyclohexylbutyrate) can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the iron ion.
Substitution: Ligand exchange reactions can occur, where the 4-cyclohexylbutyrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands in a suitable solvent.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(IV) or iron(V) species, while reduction typically results in iron(II) complexes. Substitution reactions produce new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Iron tris(4-cyclohexylbutyrate) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating iron deficiency and related disorders.
Industry: It is utilized in the production of high-performance materials, such as superconductors and magnetic materials.
Wirkmechanismus
The mechanism of action of iron tris(4-cyclohexylbutyrate) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center acts as a catalytic site, enabling redox reactions and ligand exchange. The molecular targets and pathways involved include interactions with enzymes and proteins that require iron as a cofactor .
Vergleich Mit ähnlichen Verbindungen
Iron tris(acetylacetonate): Another iron coordination compound with similar catalytic properties.
Iron tris(oxalate): Known for its use in photochemical reactions.
Iron tris(phenanthroline): Utilized in electrochemical studies and as a redox indicator.
Uniqueness: Iron tris(4-cyclohexylbutyrate) is unique due to its bulky cyclohexylbutyrate ligands, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications requiring specific spatial configurations and stability under various conditions .
Eigenschaften
CAS-Nummer |
71672-87-2 |
|---|---|
Molekularformel |
C30H51FeO6 |
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
4-cyclohexylbutanoate;iron(3+) |
InChI |
InChI=1S/3C10H18O2.Fe/c3*11-10(12)8-4-7-9-5-2-1-3-6-9;/h3*9H,1-8H2,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
HJDHBAIMDQRBBH-UHFFFAOYSA-K |
Kanonische SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


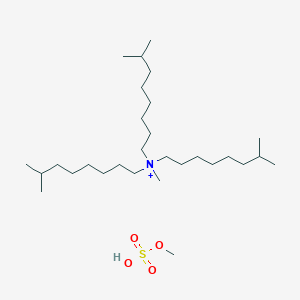
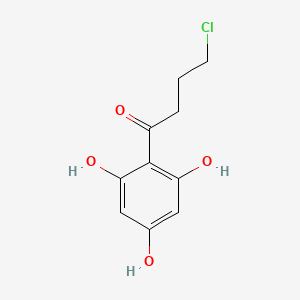
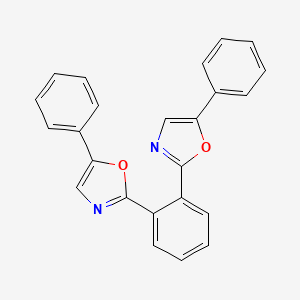

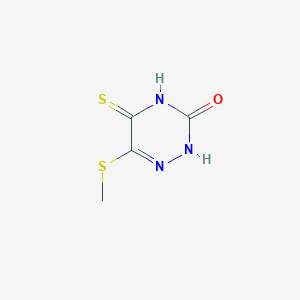

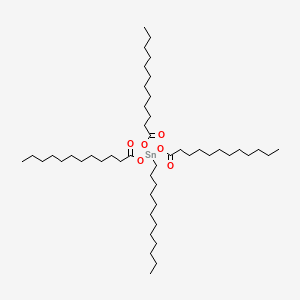

arsanium bromide](/img/structure/B15176074.png)
